
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a dodecyl group attached to the nitrogen atom of the pyridine ring, and it exists in a 1,4-dihydro form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- typically involves the reaction of 3-pyridinecarboxylic acid with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinecarboxamide derivative.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridinecarboxamide derivatives, while reduction results in fully saturated amides.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-4-pyridone-3-carboxamide: This compound is similar in structure but contains a methyl group instead of a dodecyl group.
1-Benzyl-1,4-dihydronicotinamide: Another related compound with a benzyl group attached to the nitrogen atom.
Uniqueness
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- is unique due to the presence of the long dodecyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
56253-84-0 |
|---|---|
Fórmula molecular |
C18H32N2O |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
1-dodecyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H32N2O/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-13-17(16-20)18(19)21/h12,15-16H,2-11,13-14H2,1H3,(H2,19,21) |
Clave InChI |
VXODVNHASCKVEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C=CCC(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



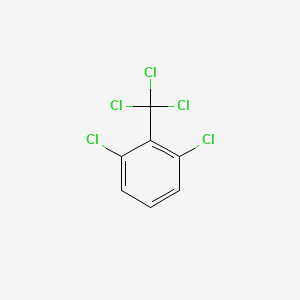
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
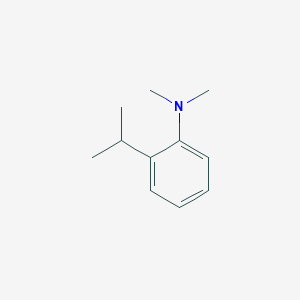

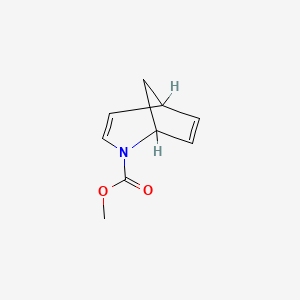

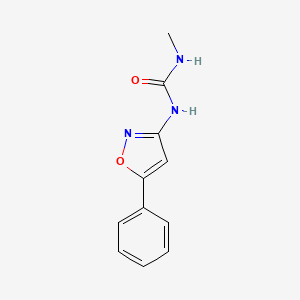
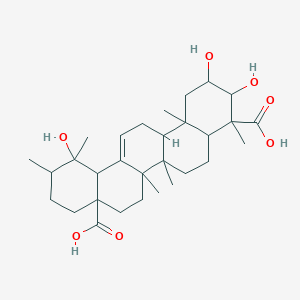



![1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634899.png)
![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)
